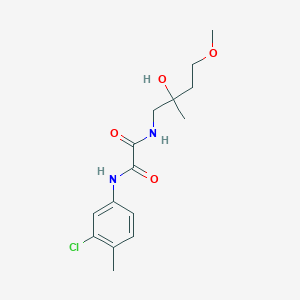![molecular formula C15H18N2O4 B2802209 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide CAS No. 953181-14-1](/img/structure/B2802209.png)
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide is a synthetic compound that belongs to the class of isoxazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
作用機序
Target of Action
The compound, 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide, primarily targets the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.
Mode of Action
The compound binds to the alpha7nAChR at the same binding site as bungarotoxin . This interaction results in the activation of the receptor, which in turn triggers a series of biochemical reactions within the cell.
Biochemical Pathways
The activation of alpha7nAChR initiates a cascade of events that lead to the depolymerization of beta-amyloid . Beta-amyloid is a peptide that forms plaques in the brain, which are characteristic of Alzheimer’s disease. By depolymerizing beta-amyloid, the compound reduces the toxic effect of this peptide on nerve cells .
Pharmacokinetics
Similar compounds with dimethoxybenzene structures have been shown to undergo oxidative deamination, leading to various metabolites
Result of Action
The compound has been shown to have neuroprotective effects. It improves the toxicity of nerve cells and has good anti-inflammatory activity . Moreover, it can directly act on amyloid protein, reducing its toxic effect on nerve cells . In animal experiments, the compound has been shown to effectively improve learning ability and memory .
Safety and Hazards
将来の方向性
準備方法
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydroxylamine hydrochloride to form the isoxazole ring. This intermediate is then reacted with ethylamine and acetic anhydride to yield the final product . The reaction conditions usually involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction .
化学反応の分析
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
類似化合物との比較
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide can be compared with other similar compounds, such as:
3-(3,4-Dimethoxyphenyl)isoxazol-5-ylamine: This compound shares a similar isoxazole ring structure but differs in its functional groups.
5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine hydrochloride: Another related compound with a similar core structure but different substituents.
The uniqueness of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide lies in its specific functional groups, which contribute to its distinct chemical and biological properties .
特性
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-16-15(18)9-11-8-13(21-17-11)10-5-6-12(19-2)14(7-10)20-3/h5-8H,4,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZHZYFBHYKNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=NOC(=C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
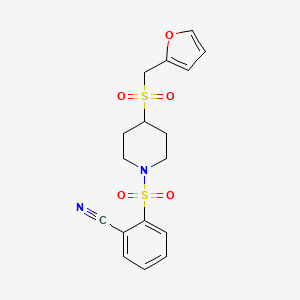
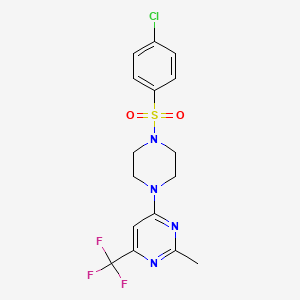
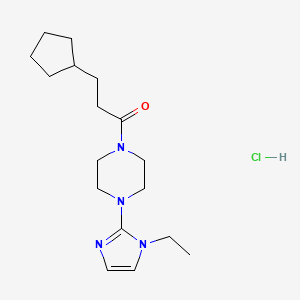
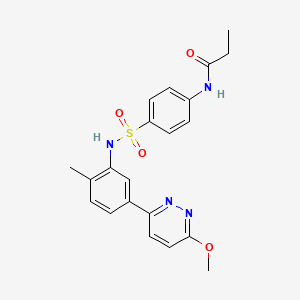
![3-[(2R)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid](/img/structure/B2802133.png)
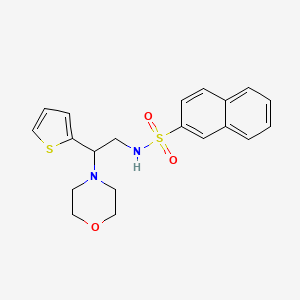
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)
![2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}quinoxaline](/img/structure/B2802140.png)
![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2802141.png)

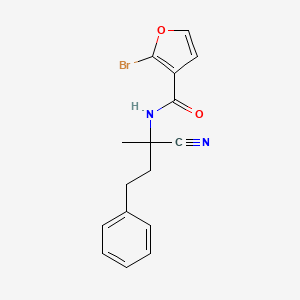

![3-{2-[(dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B2802147.png)
